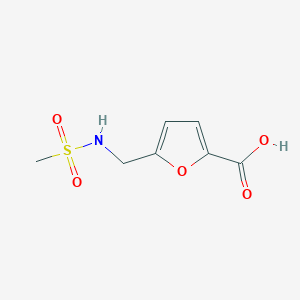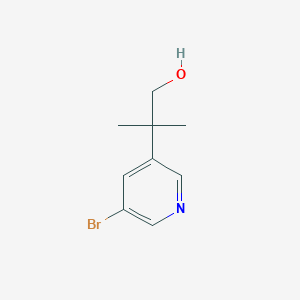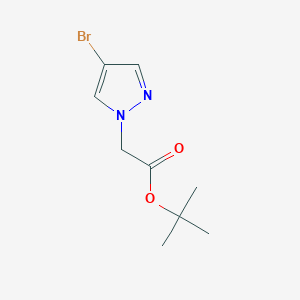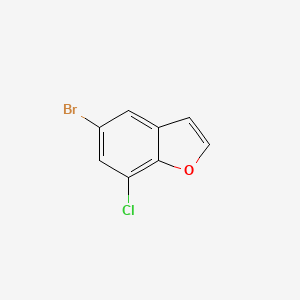
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid
Übersicht
Beschreibung
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid, also known as 5-MFCA, is a sulfur-containing carboxylic acid with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, and has been used in the synthesis of various compounds and drugs. It has also been used in the preparation of polymers, polysaccharides, and other biomaterials. In addition, 5-MFCA has been used as an analytical reagent for the determination of various organic compounds, and as a catalyst for the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
Production of Acid Chloride Derivatives : Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from precursor aldehydes like 5-(chloromethyl)furfural, useful in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Carbonic Anhydrase Inhibitors : Furan sulfonylhydrazones derived from methane sulfonic acid hydrazide show inhibition activities on carbonic anhydrase I isoenzyme, indicating potential biomedical applications (Gündüzalp et al., 2016).
Biosynthesis of Furan-based Carboxylic Acids : The improved biosynthesis of furan-based carboxylic acids, like 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, is possible using recombinant Escherichia coli, which has industrial applications (Wang, Gong, & He, 2020).
Synthesis of N-(5-carboalkoxyfuran-2-sulfonyl)-N′-butyl Urea : The compound 5-Sulfofuran-2-carboxylic acid is useful in the synthesis of various derivatives with potential pharmaceutical applications (Abovyan et al., 1983).
Controlled Synthesis of Furan Carboxylic Acids : Enzyme cascade systems can be used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, important in pharmaceutical and polymer industries (Jia et al., 2019).
Effects of Carboxylation on Furan Fragmentation : Carboxylation enhances the fragmentation of furan, a finding that is significant in understanding the stability of furan rings in various chemical contexts (Zawadzki, Luxford, & Kočišek, 2020).
Improved Oxidation of Bio-based Furans : A substrate adaptation strategy can improve the catalytic performances for the synthesis of various furan carboxylic acids, beneficial in polymer and fine chemical industries (Wen et al., 2020).
Diels–Alder and Dehydration Reactions of Biomass-Derived Furan : These reactions are involved in the synthesis of benzoic acid from furan, relevant in green chemistry and sustainable material production (Mahmoud et al., 2015).
Furan Derivatives from Endophytic Fungi : New furan derivatives have been isolated from endophytic fungi, showing potential for novel pharmaceutical applications (Chen et al., 2017).
Enzyme-catalyzed Oxidation of 5-Hydroxymethylfurfural : This process is crucial for the production of furan-2,5-dicarboxylic acid, a key biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).
Eigenschaften
IUPAC Name |
5-(methanesulfonamidomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFCXGNXMLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)






